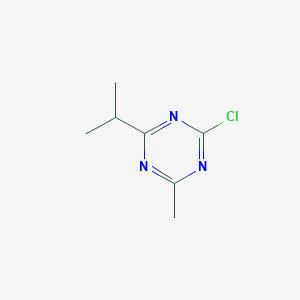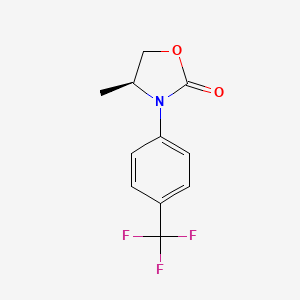
3-(Trifluoromethyl)cyclobutanecarbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Trifluoromethyl)cyclobutanecarbonyl chloride is an organic compound characterized by the presence of a trifluoromethyl group attached to a cyclobutanecarbonyl chloride moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of cyclobutanecarbonyl chloride using trifluoromethylating agents such as trifluoromethyl sulfonyl chloride under photoredox catalysis .
Industrial Production Methods
Industrial production of 3-(Trifluoromethyl)cyclobutanecarbonyl chloride may involve large-scale radical trifluoromethylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of photoredox catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Trifluoromethyl)cyclobutanecarbonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding amides, esters, or thioesters.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols, often in the presence of a base such as triethylamine.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Reactions: Amides, esters, and thioesters.
Oxidation Reactions: Oxidized derivatives of the cyclobutanecarbonyl chloride.
Reduction Reactions: Reduced forms of the compound, potentially leading to alcohols or hydrocarbons.
Wissenschaftliche Forschungsanwendungen
3-(Trifluoromethyl)cyclobutanecarbonyl chloride has several applications in scientific research:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of molecules with enhanced metabolic stability and bioavailability.
Wirkmechanismus
The mechanism of action of 3-(Trifluoromethyl)cyclobutanecarbonyl chloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This interaction can lead to the modulation of enzyme activity or the inhibition of specific biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(Trifluoromethyl)benzyl chloride
- 3-(Trifluoromethyl)benzoyl chloride
- Trifluoromethyl sulfonyl chloride
Comparison
3-(Trifluoromethyl)cyclobutanecarbonyl chloride is unique due to its cyclobutane ring structure, which imparts distinct steric and electronic properties compared to similar compounds like 3-(Trifluoromethyl)benzyl chloride and 3-(Trifluoromethyl)benzoyl chloride. The presence of the cyclobutane ring can influence the compound’s reactivity and interaction with other molecules, making it a valuable building block in synthetic chemistry .
Eigenschaften
Molekularformel |
C6H6ClF3O |
|---|---|
Molekulargewicht |
186.56 g/mol |
IUPAC-Name |
3-(trifluoromethyl)cyclobutane-1-carbonyl chloride |
InChI |
InChI=1S/C6H6ClF3O/c7-5(11)3-1-4(2-3)6(8,9)10/h3-4H,1-2H2 |
InChI-Schlüssel |
GCAWLKZNHKTPDY-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CC1C(F)(F)F)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


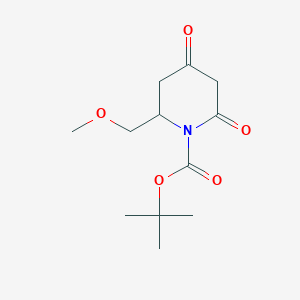
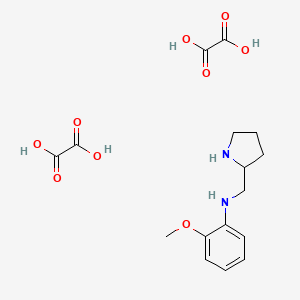


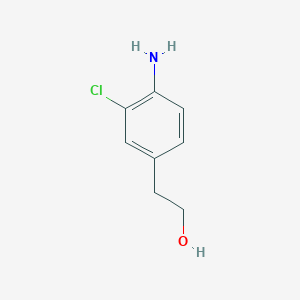

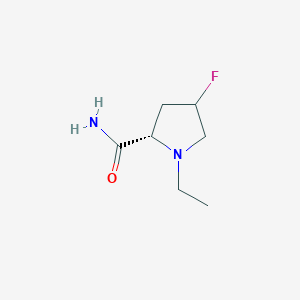


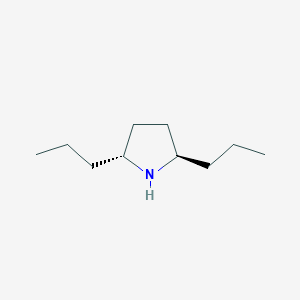
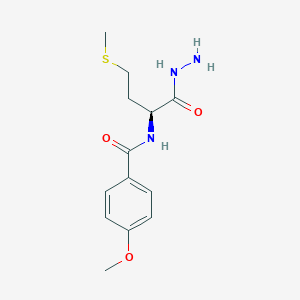
![2-(Difluoromethyl)benzo[d]oxazol-7-ol](/img/structure/B12862088.png)
